Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a unique arrangement of atoms where two rings are connected through a single atom. The presence of multiple functional groups, including ester, ether, and ketone groups, makes this compound highly versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves several steps, starting from readily available starting materials. The key steps include:
Formation of the spiro compound: This involves the reaction of a quinoline derivative with a dithiole compound under acidic conditions to form the spiro linkage.
Introduction of the ester groups: This is achieved through esterification reactions using appropriate alcohols and acid catalysts.
Addition of the ethoxy group: This step involves the reaction of the intermediate compound with ethyl iodide in the presence of a base.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes and receptors, leading to its observed biological activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate analogs: Compounds with similar spiro structures and functional groups.
Spiro compounds: Other spiro compounds with different substituents and functional groups.
Uniqueness
Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(3-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H35NO10S3 |
---|---|
Molecular Weight |
677.8 g/mol |
IUPAC Name |
tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C31H35NO10S3/c1-10-42-16-11-12-18-17(14-16)20-25(30(4,5)32(18)19(33)13-15(2)3)43-22(27(35)39-7)21(26(34)38-6)31(20)44-23(28(36)40-8)24(45-31)29(37)41-9/h11-12,14-15H,10,13H2,1-9H3 |
InChI Key |
CCCCBLJIWHCABO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)CC(C)C |
Origin of Product |
United States |
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